trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Overview
Description
trans-3-Hydroxy-3-methylcyclobutane-1-methamine: is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.174 g/mol . It is also known by its synonym cis-3-(Aminomethyl)-1-methylcyclobutanol . This compound is characterized by its unique cyclobutane ring structure, which includes a hydroxyl group and an aminomethyl group attached to the same carbon atom, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine involves several steps, typically starting with the preparation of the cyclobutane ring. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity levels .
Chemical Reactions Analysis
trans-3-Hydroxy-3-methylcyclobutane-1-methamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
trans-3-Hydroxy-3-methylcyclobutane-1-methamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
Mechanism of Action
The mechanism by which trans-3-Hydroxy-3-methylcyclobutane-1-methamine exerts its effects involves interactions with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
trans-3-Hydroxy-3-methylcyclobutane-1-methamine can be compared with other similar compounds, such as:
- cis-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
- This compound
- cis-3-Hydroxy-3-methylcyclobutane-1-amine
These compounds share the cyclobutane ring structure but differ in the functional groups attached. The unique combination of hydroxyl and aminomethyl groups in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(aminomethyl)-1-methylcyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOTWCOHRWHNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245272, DTXSID201280273 | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438241-11-2, 1438241-21-4 | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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